B1192494 CGX1321

CGX1321

カタログ番号: B1192494
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CGX1321 is a porcupine inhibitor. this compound specifically targets and binds to PORCN in the endoplasmic reticulum (ER), thereby inhibiting the post-translational palmitoylation and secretion of Wnt ligands, thus preventing the activation of Wnt-mediated signaling, and inhibiting cell growth in Wnt-driven tumors. In addition, by inhibiting the secretion of Wnt ligands and preventing Wnt-mediated signaling, this compound may also limit fibrosis and promote regeneration of certain tissues upon cell injury. PORCN catalyzes the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion. Wnt signaling is dysregulated in a variety of cancers and plays a key role in tumor cell proliferation. It also plays a key role in tissue regeneration.

科学的研究の応用

Therapeutic Potential in Cardiac Regeneration

CGX1321, identified as a porcupine inhibitor, has demonstrated significant potential in reducing myocardial infarction injury and promoting cardiac regeneration. A study highlighted its role in blocking the secretion of Wnt proteins, inhibiting both canonical and non-canonical Wnt signaling pathways. This compound improved cardiac function, reduced myocardial infarct size, and limited fibrosis in post-myocardial infarction hearts. Notably, it significantly increased newly formed cardiomyocytes in the infarct border zone, evidenced by increased EdU+ cardiomyocytes. This suggests that this compound promotes cardiomyocyte proliferation by stimulating cell cycle-regulating genes through a Hippo/YAP-independent pathway (Yang et al., 2017).

Impact on Cardiac Hypertrophy

Another study focused on the effect of this compound on cardiac hypertrophy, where it exhibited an anti-hypertrophic effect. Administered post-transverse aortic constriction (TAC) injury, this compound improved cardiac function, survival rate, and mitigated cardiomyocyte hypertrophy, apoptosis, and fibrosis induced by TAC injury. It significantly inhibited the nuclear translocation of β-catenin, Frizzled-2, cyclin-D1, and c-myc expression, indicating its inhibitory impact on the canonical WNT pathway. Additionally, it inhibited the nuclear translocation of nuclear factor of activated T-cells and the elevation of phosphorylated c-Jun expression, suggesting its inhibitory function on the non-canonical WNT pathway. This positions this compound as a potential new class of drugs for treating patients with cardiac hypertrophy (Jiang et al., 2018).

特性

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CGX1321;  CGX-1321;  CGX 1321; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。